molecular formula C5H8O3S B14682821 Acetic acid, [(2-oxopropyl)thio]- CAS No. 33691-97-3

Acetic acid, [(2-oxopropyl)thio]-

Cat. No.: B14682821
CAS No.: 33691-97-3
M. Wt: 148.18 g/mol
InChI Key: QHNOJBXNPFOXSV-UHFFFAOYSA-N
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Description

Acetic acid, [(2-oxopropyl)thio]- is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, [(2-oxopropyl)thio]- can be synthesized through several methods. One common approach involves the reaction of acetic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of acetic acid, [(2-oxopropyl)thio]- often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-oxopropyl)thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetic acid, [(2-oxopropyl)thio]- can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Acetic acid, [(2-oxopropyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, [(2-oxopropyl)thio]- include other thioesters and thiol-containing compounds, such as thioacetic acid and thiolacetic acid .

Uniqueness

What sets acetic acid, [(2-oxopropyl)thio]- apart from similar compounds is its specific structure and reactivity. The presence of the oxopropyl group confers unique chemical properties that make it valuable for specific applications in research and industry .

Conclusion

Acetic acid, [(2-oxopropyl)thio]- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

33691-97-3

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)acetic acid

InChI

InChI=1S/C5H8O3S/c1-4(6)2-9-3-5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

QHNOJBXNPFOXSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSCC(=O)O

Origin of Product

United States

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